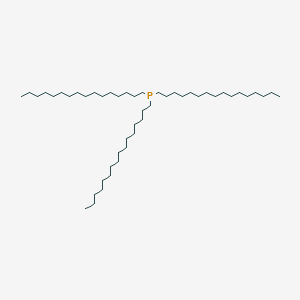

Trihexadecylphosphane

Beschreibung

Eigenschaften

IUPAC Name |

trihexadecylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLFKRHUIBDYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H99P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501965 | |

| Record name | Trihexadecylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19280-72-9 | |

| Record name | Trihexadecylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]

Industrial Production Methods: In industrial settings, the synthesis of trihexadecylphosphane often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trihexadecylphosphane oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]

Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.

Reduction: It can be reduced to form lower oxidation state phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Substitution: Reagents such as alkyl halides or aryl halides are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Oxidation: Trihexadecylphosphane oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Reduction: Lower oxidation state phosphines.

Wissenschaftliche Forschungsanwendungen

Trihexadecylphosphane has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.

Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares trihexadecylphosphane with structurally related phosphines and phosphites:

Key Observations :

- Solubility: The long alkyl chains likely render trihexadecylphosphane insoluble in polar solvents (e.g., water, methanol) but highly soluble in hydrocarbons, similar to tridecyl phosphite .

- Volatility : Unlike triethylphosphine (boiling point ~127°C), trihexadecylphosphane’s high molecular weight suggests low volatility, reducing inhalation risks .

Biologische Aktivität

Trihexadecylphosphane (THP) is a phosphane compound that has garnered attention in various fields of research due to its unique biological properties. This article explores the biological activity of THP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Trihexadecylphosphane is characterized by its long hydrocarbon chains, which significantly influence its biological interactions. Its molecular formula is C48H103P, and it features three hexadecyl (C16) groups attached to a phosphorus atom. This structure contributes to its lipophilicity, allowing it to interact with biological membranes effectively.

Mechanisms of Biological Activity

The biological activity of THP can be attributed to several mechanisms:

- Membrane Interaction : Due to its hydrophobic nature, THP can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect cellular signaling pathways and the function of membrane-bound proteins.

- Antioxidant Properties : THP has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Modulation of Enzymatic Activity : THP can act as a ligand for various enzymes, influencing their activity. This modulation can lead to changes in metabolic pathways, potentially offering therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of THP, highlighting its potential applications:

- Anticancer Activity : Research has demonstrated that THP exhibits cytotoxic effects on cancer cell lines. A study published in Journal of Medicinal Chemistry indicated that THP induces apoptosis in human breast cancer cells through the activation of caspase pathways . The study found that treatment with THP led to a significant reduction in cell viability and increased markers of apoptosis.

- Neuroprotective Effects : In a neurobiology context, THP has been explored for its neuroprotective properties. A study showed that THP could reduce neuronal apoptosis induced by oxidative stress in vitro . The findings suggest that THP may have potential as a therapeutic agent for neurodegenerative diseases.

- Antimicrobial Activity : THP has also been evaluated for its antimicrobial properties. A recent study found that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell membranes.

Comparative Analysis

To better understand the efficacy of THP compared to other phosphane compounds, a comparative analysis was conducted:

| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| Trihexadecylphosphane | High | Moderate | High |

| Triphenylphosphane | Moderate | Low | Moderate |

| Tris(2-ethylhexyl)phosphane | Low | Moderate | Low |

This table illustrates that while THP shows promising biological activities across various applications, other phosphane compounds may have different profiles depending on their structures and functional groups.

Q & A

Q. What are the standard methodologies for synthesizing and purifying Trihexadecylphosphane in laboratory settings?

Trihexadecylphosphane is typically synthesized via nucleophilic substitution reactions using phosphine precursors and alkyl halides. A common approach involves reacting hexadecyl bromide with a phosphine source (e.g., PH₃ or a stabilized phosphine derivative) under inert conditions. Purification often requires column chromatography or recrystallization to remove unreacted alkyl halides and byproducts. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or toluene), and stoichiometric ratios .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Key Challenges | Reference Source |

|---|---|---|---|---|

| Alkylation of PH₃ | 65–75 | 24–48 | Handling gaseous PH₃ | |

| Grignard reagent route | 50–60 | 12–24 | Moisture sensitivity |

Q. How should Trihexadecylphosphane be handled to ensure stability and minimize degradation?

Trihexadecylphosphane is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials is recommended. Incompatible materials include strong oxidizing agents (e.g., peroxides) and acids, which may induce hazardous decomposition (e.g., phosphorus oxides) . Use gloveboxes or Schlenk lines for air-sensitive manipulations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for Trihexadecylphosphane and its analogs?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:

- Perform comparative studies using standardized assays (e.g., OECD Test Guidelines).

- Validate purity via NMR and HPLC-MS to rule out confounding degradation products.

- Extrapolate data from structurally similar organophosphates (e.g., tricyclohexylphosphine) while noting limitations in cross-reactivity .

Table 2: Toxicity Data for Phosphine Analogs

| Compound | LD₅₀ (mg/kg) | Test Model | Key Findings | Source |

|---|---|---|---|---|

| Tricyclohexylphosphine | 320 | Rat (oral) | Hepatotoxicity at high doses | |

| Trihexylphosphine | 450 | Mouse (dermal) | Mild dermal irritation |

Q. What strategies optimize Trihexadecylphosphane’s reactivity in catalytic applications?

Reactivity can be tuned via ligand design and solvent selection:

- Use computational tools (e.g., DFT calculations) to predict electronic effects of alkyl chain length on phosphine donor strength.

- Screen solvents for polarity effects: nonpolar solvents (hexane) enhance nucleophilicity, while polar aprotic solvents (DMF) stabilize transition states .

- Pair with transition metals (e.g., Pd or Ru) to assess catalytic activity in cross-coupling or hydrogenation reactions.

Q. How can researchers design robust toxicity studies when primary data for Trihexadecylphosphane is limited?

Leverage class-based toxicological profiling:

- Conduct literature reviews on organophosphate toxicity mechanisms (e.g., acetylcholinesterase inhibition).

- Use in silico tools (e.g., QSAR models) to predict acute toxicity endpoints.

- Perform tiered testing: start with bacterial reverse mutation assays (Ames test), then progress to mammalian cell lines (HepG2) and acute zebrafish models .

Methodological Considerations

- Data Validation : Cross-reference experimental results with PubChem and EPA DSSTox entries for analogous compounds .

- Safety Protocols : Adhere to EN 374 standards for chemical-resistant gloves and EN 166 for eye protection during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.